molecular formula C21H42NO2+ B14314836 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium CAS No. 109925-74-8

2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium

Cat. No.: B14314836
CAS No.: 109925-74-8
M. Wt: 340.6 g/mol
InChI Key: KZSMYKYPFGHWQV-UHFFFAOYSA-N
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Description

2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics. The compound is characterized by the presence of a hexadec-9-enoyl group attached to an N,N,N-trimethylethan-1-aminium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium typically involves the esterification of hexadec-9-enoic acid with N,N,N-trimethylethan-1-amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadec-9-enoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The compound can integrate into cellular membranes due to its amphiphilic nature, affecting membrane fluidity and permeability. It may also interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,2-dihexadec-9-enoyl-sn-glycero-3-cytidine 5’-diphosphate: A CDP-diacylglycerol with similar acyl groups.

    1-hexadecanoyl-2-[(9Z)-hexadec-9-enoyl]-sn-glycero-3-phosphoethanolamine: A phospholipid with similar fatty acid chains.

Uniqueness

2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is unique due to its specific combination of a hexadec-9-enoyl group and an N,N,N-trimethylethan-1-aminium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

109925-74-8

Molecular Formula

C21H42NO2+

Molecular Weight

340.6 g/mol

IUPAC Name

2-hexadec-9-enoyloxyethyl(trimethyl)azanium

InChI

InChI=1S/C21H42NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4/h10-11H,5-9,12-20H2,1-4H3/q+1

InChI Key

KZSMYKYPFGHWQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)C

Origin of Product

United States

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